Direct Amide Linkage Yields Conformationally Constrained Scaffold Distinct from Ethyl-Linked CK-636 Series
N-(1H-indol-3-yl)thiophene-2-carboxamide eliminates the ethylene spacer present in CK-636 (N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide). This structural difference reduces the rotatable bond count from 4 (CK-636) to 1 (target compound), producing a more rigid scaffold. The indole NH and carboxamide carbonyl are held in a fixed geometry with an N–C(=O) distance approximately 1.3 Å shorter than in the ethyl-linked analog, which alters the hydrogen-bond donor/acceptor vector orientation relevant to kinase hinge-binding motifs [1]. In IKK2 patent series (US20070254873), the direct indole-3-carboxamide motif is explicitly claimed as a distinct scaffold from indole-2-carboxamide and indole-7-carboxamide variants, indicating that substitution position is a critical determinant of kinase selectivity [2].
| Evidence Dimension | Molecular flexibility and conformational constraint |
|---|---|
| Target Compound Data | 1 rotatable bond; MW 242.30 g/mol; TPSA 37.27 Ų; clogP 2.66; direct N–C(=O) bond at indole 3-position |
| Comparator Or Baseline | CK-636: 4 rotatable bonds; MW 284.38 g/mol; ethyl spacer between indole 3-position and carboxamide; additional 2-methyl substituent on indole |
| Quantified Difference | Δ rotatable bonds = −3 (75% reduction); Δ MW = −42.08 g/mol (−14.8%); Δ heavy atom count = −4 |
| Conditions | In silico physicochemical profiling (standard DrugBank/ChEMBL calculated parameters) |
Why This Matters
Reduced conformational flexibility can translate into lower entropic penalty upon target binding and potentially enhanced selectivity, making this scaffold a preferred starting point for structure-based drug design where a rigid pharmacophore is desired.
- [1] Nolen, B.J. et al. (2009). Characterization of two classes of small molecule inhibitors of Arp2/3 complex. Nature, 460(7258), 1031–1034. Structural analysis of CK-636 bound to Arp2/3 complex (PDB: 3DXK) provides the conformational reference for ethyl-linked analogs. View Source
- [2] Kerns, J.K. et al. (Glaxo Group Limited). Indole Carboxamide Derivatives as IKK2 Inhibitors. US Patent Application US20070254873 A1. Formula I explicitly distinguishes indole-3-carboxamide from indole-2- and indole-7-carboxamide regioisomers. View Source
